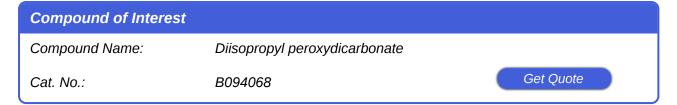


physical and chemical properties of Diisopropyl peroxydicarbonate

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An In-depth Technical Guide to Diisopropyl Peroxydicarbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl peroxydicarbonate (IPP), with the chemical formula C8H14O6, is an organic peroxide that serves as a highly effective free-radical initiator in polymerization processes.[1] Its utility is particularly notable in the low-temperature polymerization of vinyl chloride, acrylates, and styrenics.[1] Beyond polymer manufacturing, it finds applications in pharmaceutical synthesis as a catalyst and solvent.[1] However, its high reactivity and thermal instability necessitate stringent handling and storage protocols to mitigate the risks of fire and explosion.
[2] This guide provides a comprehensive overview of the physical and chemical properties of **diisopropyl peroxydicarbonate**, detailed experimental protocols, and visualizations of its core chemical processes.

Physical and Chemical Properties

Diisopropyl peroxydicarbonate is a white crystalline solid at low temperatures and a colorless liquid at room temperature.[3] It possesses a sharp, unpleasant odor.[4] It is highly reactive, sensitive to shock, heat, and friction, and poses a significant fire and explosion hazard, especially when in contact with organic materials, amines, or certain metals.[4][5]



Quantitative Physical and Chemical Data

Property	Value	References
Molecular Formula	C8H14O6	[1][3]
Molecular Weight	206.19 g/mol	[1]
Melting Point	8-12 °C (46-54 °F)	[1][3][6]
Density	1.080 - 1.138 g/cm ³	[2][3]
Boiling Point	(Decomposes)	-
Flash Point	79.1 °C (174.4 °F)	[1][7]
Water Solubility	30.5 mg/L at 20 °C (immiscible)	[1][3]
Solubility in other solvents	Miscible with aliphatic and aromatic hydrocarbons, esters, ethers, and chlorinated hydrocarbons.	[1][4]
Refractive Index	1.4034 at 20 °C	[3][4]
Vapor Pressure	3.373 mmHg at 25 °C	[2]
Decomposition Temperature	35-45 °C	[1][4]
Self-Accelerating Decomposition Temperature (SADT)	~5 °C (for a 50 kg package)	-

Thermal Decomposition and Reactivity

Diisopropyl peroxydicarbonate is highly thermally unstable and undergoes self-accelerating exothermic decomposition at temperatures between 0-10 °C, which can be violent or explosive. [5] This decomposition can be initiated by heat, shock, friction, or contact with catalysts such as amines and certain metals.[5] The decomposition process proceeds via the homolytic cleavage of the oxygen-oxygen bond, generating two isopropyloxycarbonyloxy radicals. These radicals can then decarboxylate to form isopropyl radicals and carbon dioxide.



The half-life of **diisopropyl peroxydicarbonate** is highly temperature-dependent. For example, its half-life is approximately 18 hours at 40°C, which decreases to 1.2 hours at 60°C. [4]

Experimental Protocols Synthesis of Diisopropyl Peroxydicarbonate

The most common method for the synthesis of **diisopropyl peroxydicarbonate** involves the reaction of isopropyl chloroformate with a source of peroxide, such as sodium peroxide or hydrogen peroxide in the presence of a base.[8] The following is a representative experimental protocol based on literature descriptions.[8]

Materials:

- Isopropyl chloroformate (99%+)
- Hydrogen peroxide (35-50% aqueous solution)
- Sodium hydroxide (50% aqueous solution)
- Deionized water
- Ice
- Sodium chloride
- Anhydrous magnesium sulfate

Equipment:

- Jacketed glass reactor with overhead stirring, temperature probe, and addition funnels
- · Cooling bath
- Separatory funnel
- Beakers and flasks



Vacuum filtration apparatus

Procedure:

- Preparation of the Reaction Mixture: In the jacketed glass reactor, prepare a dilute aqueous solution of hydrogen peroxide. For example, dilute 18.18 g of 50.5% aqueous hydrogen peroxide with 40 g of deionized water.[8] To this, add 96.3 g of isopropyl chloroformate.[8]
- Cooling: Cool the reactor contents to between 0 °C and 5 °C using the cooling bath.
- Addition of Base: Slowly add a dilute aqueous solution of sodium hydroxide (e.g., 40.94 g of 50.8% aqueous sodium hydroxide diluted with 25 g of water) to the stirred reaction mixture via an addition funnel.[8] Maintain the reaction temperature between 0 °C and 10 °C throughout the addition.
- Reaction: Continue stirring the mixture at 0-10 °C for 1-2 hours after the addition of the sodium hydroxide is complete.
- Phase Separation: Stop the stirring and allow the layers to separate. The lower aqueous layer is drained off.
- Washing: Wash the organic layer with cold deionized water, followed by a cold, saturated sodium chloride solution to remove any remaining impurities.
- Drying: Dry the organic layer over anhydrous magnesium sulfate.
- Isolation: Filter the mixture to remove the drying agent. The resulting clear liquid is
 diisopropyl peroxydicarbonate. Due to its instability, it should be stored at temperatures
 below -15 °C and used without delay.

Analysis of Thermal Decomposition Products by GC-MS

The thermal decomposition of **diisopropyl peroxydicarbonate** can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the volatile products formed.

Instrumentation:

Gas chromatograph with a mass selective detector (GC-MS)



- Capillary column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
- Headspace autosampler (optional, for analysis of decomposition from a solid or liquid sample)

GC-MS Conditions (Representative):

- Injector Temperature: 150 °C (to minimize on-column decomposition)
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 200 °C
 - Hold at 200 °C for 5 minutes
- Carrier Gas: Helium at a constant flow rate of 1 mL/min
- MS Ion Source Temperature: 230 °C
- MS Quadrupole Temperature: 150 °C
- Scan Range: 35-350 amu

Sample Preparation: A dilute solution of **diisopropyl peroxydicarbonate** in a suitable solvent (e.g., hexane) is prepared. A small aliquot of this solution is injected into the GC-MS. Alternatively, a small amount of the solid or liquid **diisopropyl peroxydicarbonate** can be placed in a headspace vial, heated to a specific decomposition temperature (e.g., 50 °C) for a set time, and the headspace gas injected for analysis.

Determination of Self-Accelerating Decomposition Temperature (SADT)

The SADT is a critical parameter for the safe storage and transport of organic peroxides. The UN Manual of Tests and Criteria outlines standard methods for its determination. The following is a summary of the United States SADT test (H.1).



Principle: The SADT is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition. The test involves placing the packaged substance in an oven at a set temperature and observing if thermal runaway occurs within a seven-day period.

Procedure:

- The substance in its commercial packaging is placed in an oven.
- The oven is set to a test temperature.
- The temperature of the sample is monitored. The test begins when the sample temperature reaches 2 °C below the oven temperature.
- The sample is held at the test temperature for up to seven days.
- A "pass" is recorded if the sample temperature does not exceed the oven temperature by 6
 °C or more within the seven-day period.
- A "fail" is recorded if the sample temperature exceeds the oven temperature by 6 °C or more.
- The test is repeated at different temperatures in 5 °C increments until the lowest temperature that results in a "fail" is determined. This temperature is the SADT.

Mandatory Visualizations

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